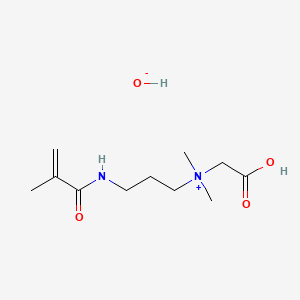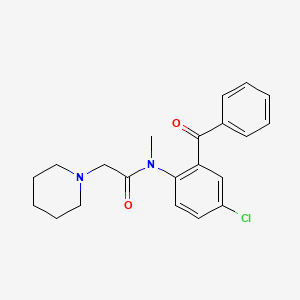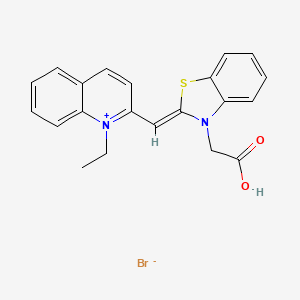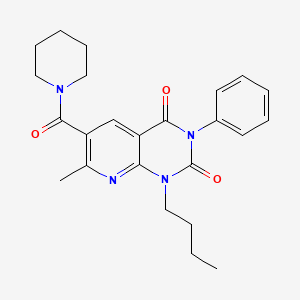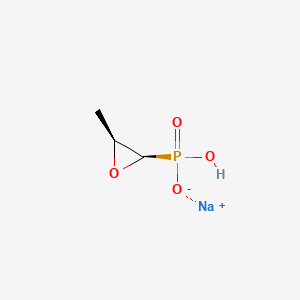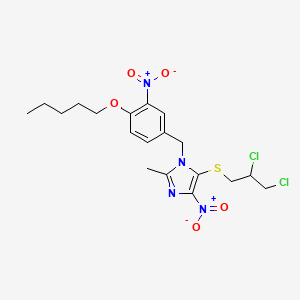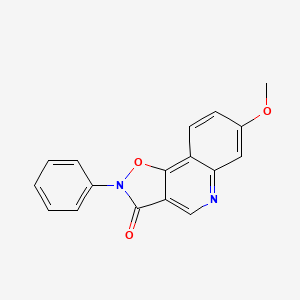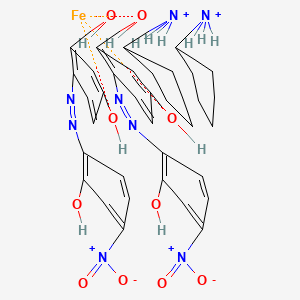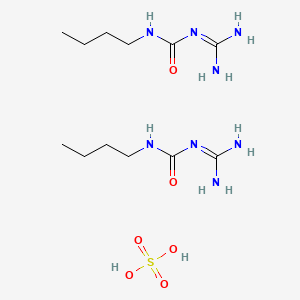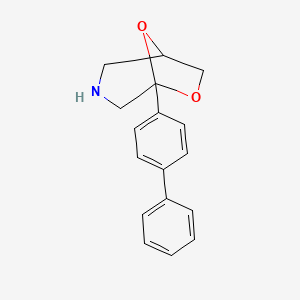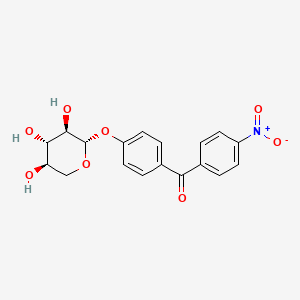
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both a nitrophenyl group and a beta-D-xylopyranosyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 4-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is usually stirred at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be compared with other similar compounds such as:
4-Nitrophenyl beta-D-xyloside: Similar in structure but lacks the methanone group.
4-Nitrophenyl phenyl ketone: Similar in structure but lacks the beta-D-xylopyranosyloxy group.
4-Aminophenyl phenyl ketone: Similar in structure but has an amino group instead of a nitro group.
These comparisons highlight the unique structural features of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83354-69-2 |
|---|---|
Molekularformel |
C18H17NO8 |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
(4-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-7-3-11(4-8-13)15(21)10-1-5-12(6-2-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChI-Schlüssel |
NDSLOJPCFZVFLS-SPUZQDLCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



